molecular formula C11H9ClN4 B2748713 6-chloro-2-methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine CAS No. 372198-32-8

6-chloro-2-methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine

Cat. No.: B2748713
CAS No.: 372198-32-8
M. Wt: 232.67
InChI Key: WGWCSJHJNIRYJX-UHFFFAOYSA-N
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Description

6-Chloro-2-methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine is a structurally complex heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a chlorine atom at position 6, a methyl group at position 2, and a 1H-pyrazole moiety at position 3 (Figure 1). The imidazo[1,2-a]pyridine scaffold is renowned for its pharmacological relevance, as seen in marketed drugs like zolpidem (hypnotic) and zolimidine (anti-ulcer) .

Properties

IUPAC Name

6-chloro-2-methyl-3-(1H-pyrazol-5-yl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN4/c1-7-11(9-4-5-13-15-9)16-6-8(12)2-3-10(16)14-7/h2-6H,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGWCSJHJNIRYJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=C(C=CC2=N1)Cl)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-chloro-3-formylpyridine with 3-amino-1H-pyrazole under acidic conditions to form the imidazo[1,2-a]pyridine core. The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 6-amino-2-methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine, while oxidation reactions can introduce additional functional groups such as hydroxyl or carbonyl groups .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit notable antimicrobial activity. For instance, studies have shown that similar compounds demonstrate effectiveness against a range of bacterial strains including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis . The mechanism of action often involves inhibition of bacterial DNA synthesis or disruption of cell wall integrity.

Anticancer Potential

6-Chloro-2-methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine has been evaluated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle . This compound's ability to target specific pathways involved in tumor growth positions it as a candidate for further development in cancer therapeutics.

Anti-inflammatory Effects

Emerging evidence suggests that compounds within this class may possess anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase, which are pivotal in mediating inflammatory responses .

Case Studies

Study ReferenceFocusFindings
Hamdi et al. (2024) Antimicrobial ActivityDemonstrated moderate activity against various bacterial strains; potential for development as new antimicrobial agents.
Moraski et al. (2023) Antimycobacterial AgentsHighlighted efficacy against mycobacterial infections; compounds showed promise against resistant strains.
Pethe et al. (2023) Cancer TherapeuticsInduced apoptosis in cancer cell lines; potential for targeted cancer therapy development.

Mechanism of Action

The mechanism of action of 6-chloro-2-methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity and Electronic Effects

The 3-position of imidazo[1,2-a]pyridines is typically electrophilic, but substitution with pyrazole blocks further electrophilic reactions (e.g., halogenation, nitration) . This contrasts with derivatives like 6-chloro-3-iodo-2-methyl-imidazo[1,2-a]pyridine , where the iodine atom enables nucleophilic substitution or cross-coupling reactions . The pyrazole group in the target compound may enhance π-π stacking and hydrogen-bonding interactions compared to bulkier substituents (e.g., triazoles in ).

Physicochemical Properties

The pyrazole substituent increases the molecular weight (267.69 g/mol) and polarity compared to simpler analogs like 6-chloro-2-methylimidazo[1,2-a]pyridine (166.61 g/mol) . This may improve solubility but reduce blood-brain barrier permeability relative to nonpolar derivatives like 6-chloro-3-iodo-2-methyl-imidazo[1,2-a]pyridine (276.50 g/mol) .

Biological Activity

6-Chloro-2-methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological effects, and mechanisms of action associated with this compound, drawing on various research findings.

  • Molecular Formula : C11H9ClN4
  • Molecular Weight : 232.67 g/mol
  • CAS Number : 372198-32-8

Synthesis

The compound can be synthesized through multicomponent reactions involving imidazo[1,2-a]pyridine derivatives. A notable synthesis method includes the coupling of 6-chloro-2-methylimidazo[1,2-a]pyridine with pyrazole derivatives under specific conditions to yield the target compound with high purity and yield.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, particularly colon cancer cell lines such as HT-29 and Caco-2. The compound initiates apoptosis through mitochondrial pathways, evidenced by the release of cytochrome c and activation of caspases 3 and 8 .

The biological activity of this compound can be attributed to several mechanisms:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Caspase Activation : It activates key caspases involved in apoptosis, which are critical for the execution phase of cell death.
  • Cell Cycle Arrest : Preliminary data suggest that it may also cause cell cycle arrest at specific phases, further inhibiting cancer cell proliferation.

Study 1: Anticancer Efficacy

In a study published in PubMed, various imidazo[1,2-a]pyridine derivatives were tested for their cytotoxic effects against HT-29 and Caco-2 cells. The results indicated that these compounds induced significant cell death without affecting normal white blood cells, highlighting their potential as selective anticancer agents .

Study 2: Mechanistic Insights

Another research effort focused on understanding the molecular mechanisms behind the anticancer activity. The study showed that treatment with the compound led to mitochondrial dysfunction and subsequent apoptosis in targeted cancer cells. This was characterized by increased levels of reactive oxygen species (ROS) and altered mitochondrial membrane potential .

Data Summary

Biological ActivityObserved EffectsReferences
AnticancerInduction of apoptosis
CytotoxicitySelective against cancer cells
MechanismMitochondrial pathway activation

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